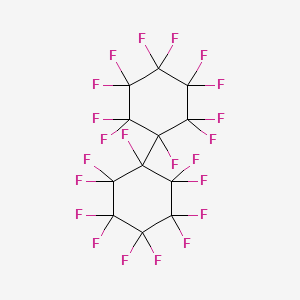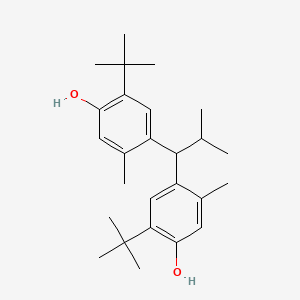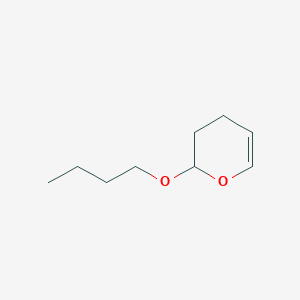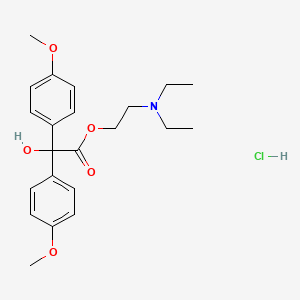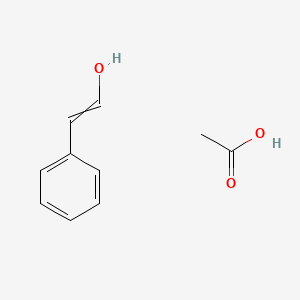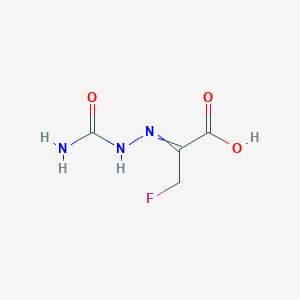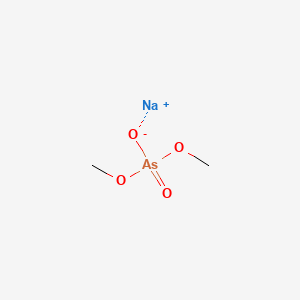
Hept-1-EN-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-1-EN-5-yne is an organic compound with the molecular formula C7H10. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-1-EN-5-yne can be synthesized through various organic chemistry techniques. One common method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts. This process is carried out under mild reaction conditions, typically at low temperatures (around 393 K) to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bimetallic catalysts. These catalysts, such as palladium-tungsten supported on gamma-alumina, are employed to enhance the efficiency and selectivity of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: Hept-1-EN-5-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Partial hydrogenation can convert the triple bond to a double bond, yielding hept-1-ene.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Palladium or nickel catalysts are commonly used for hydrogenation reactions.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions
Major Products Formed:
Oxidation: Various alcohols, ketones, or carboxylic acids.
Reduction: Hept-1-ene.
Substitution: Depending on the substituent, a range of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Hept-1-EN-5-yne has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and fine chemicals
Wirkmechanismus
The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .
Vergleich Mit ähnlichen Verbindungen
Hept-1-yne: Similar in structure but lacks the double bond.
Hept-1-ene: Contains only a double bond and no triple bond.
Hex-1-yne: A shorter alkyne with similar reactivity.
Uniqueness: Hept-1-EN-5-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
821-40-9 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
InChI-Schlüssel |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
